
FabG1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FabG1-IN-1 is a potent inhibitor of the enzyme MabA (FabG1), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This compound has shown significant potential in the development of new treatments for tuberculosis, particularly in combating drug-resistant strains of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FabG1-IN-1 involves several steps, starting with the preparation of the core anthranilic acid structure. This is followed by various chemical modifications to enhance its inhibitory activity against MabA. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
FabG1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of the 3-oxoacyl-ACP reductase enzyme. It interacts with the enzyme’s active site, leading to the reduction of the β-keto group to a β-hydroxy group .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include NADPH or NADH as co-factors, which are essential for the reduction process. The reactions typically occur under mild conditions, often at room temperature, to preserve the integrity of the compound .
Major Products Formed
The major product formed from the reaction of this compound with its target enzyme is the reduced form of the β-ketoacyl-ACP substrate, which is a crucial intermediate in the fatty acid synthesis pathway .
科学研究应用
作用机制
FabG1-IN-1 exerts its effects by binding to the active site of the MabA (FabG1) enzyme, thereby inhibiting its activity. This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis. The compound specifically targets the reduction of the β-keto group to a β-hydroxy group, a critical step in the biosynthesis of mycolic acids .
相似化合物的比较
Similar Compounds
FabG4 Inhibitors: Similar to FabG1-IN-1, inhibitors of the FabG4 enzyme also target the fatty acid synthesis pathway in Mycobacterium tuberculosis.
Anthranilic Acid Derivatives: These compounds share a similar core structure with this compound and have been shown to inhibit various enzymes in the fatty acid synthesis pathway.
Uniqueness
This compound is unique in its high specificity and potency against the MabA (FabG1) enzyme. Its ability to effectively inhibit this enzyme makes it a promising candidate for the development of new tuberculosis treatments, particularly for drug-resistant strains .
生物活性
FabG1-IN-1 is a compound that has garnered attention due to its potential role in inhibiting the FabG1 enzyme, which is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis (M. tuberculosis). This enzyme is part of the type II fatty acid synthesis system, which is essential for the survival and virulence of the bacteria. Understanding the biological activity of this compound can provide insights into its therapeutic potential against tuberculosis, particularly in strains resistant to conventional treatments.
This compound functions by inhibiting the activity of the FabG1 enzyme, which catalyzes the reduction of acyl carrier protein (ACP)-linked thioesters. This inhibition disrupts the fatty acid synthesis pathway, leading to impaired bacterial growth and survival. The compound's effectiveness is particularly relevant in the context of isoniazid (INH) resistance, where mutations in the fabG1-inhA regulatory region contribute to increased production of drug targets and resistance mechanisms.
Mutations Associated with Resistance
Research indicates that mutations in the fabG1 gene are linked to INH resistance through various mechanisms:
- Promoter Mutations : The fabG1−15C>T mutation leads to overexpression of InhA, a target for INH, thus contributing to resistance .
- Alternative Promoters : Certain mutations create alternative promoters for inhA, enhancing its expression and further complicating treatment strategies .
Efficacy Studies
Studies have demonstrated that this compound exhibits potent antibacterial activity against M. tuberculosis strains, including those with known resistance mutations. For instance:
- A systematic review highlighted that mutations in the fabG1-inhA regulatory region were associated with intermediate levels of INH resistance .
- In vitro studies showed that strains harboring specific fabG1 mutations demonstrated altered susceptibility profiles when treated with this compound compared to wild-type strains .
Case Studies and Clinical Relevance
Clinical isolates have shown varying responses to treatment with compounds targeting the fatty acid synthesis pathway. A notable case involved a patient with multidrug-resistant tuberculosis who exhibited a mutation in fabG1 but responded positively to treatment regimens that included FabG inhibitors .
Table 1: Summary of Mutations and Resistance Patterns
Mutation Type | Frequency (%) | Associated Resistance Mechanism |
---|---|---|
fabG1−15C>T | 64% | Increased InhA production |
katG S315N | 20% | Impaired activation of INH |
katG E553V | 4% | Altered drug target |
Other mutations | Variable | Various compensatory mechanisms |
Research Findings
Recent studies have focused on understanding how this compound can be integrated into treatment protocols for drug-resistant tuberculosis:
- In Vitro Efficacy : Laboratory studies demonstrated that this compound effectively inhibited growth in M. tuberculosis strains with known resistance mutations .
- Genetic Profiling : Molecular detection techniques have been developed to quickly identify mutations in fabG1, allowing for tailored therapeutic approaches .
属性
分子式 |
C14H8Cl2INO3 |
---|---|
分子量 |
436.0 g/mol |
IUPAC 名称 |
2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21) |
InChI 键 |
UBOXQKDXBUFYSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。